beta-Fluoroaspartic acid

CAS No.: 68832-48-4

Cat. No.: VC1615010

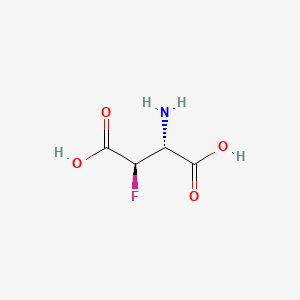

Molecular Formula: C4H6FNO4

Molecular Weight: 151.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68832-48-4 |

|---|---|

| Molecular Formula | C4H6FNO4 |

| Molecular Weight | 151.09 g/mol |

| IUPAC Name | (2R,3R)-2-amino-3-fluorobutanedioic acid |

| Standard InChI | InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2+/m1/s1 |

| Standard InChI Key | WKTWOKOOUAZXQP-NCGGTJAESA-N |

| Isomeric SMILES | [C@H]([C@H](C(=O)O)F)(C(=O)O)N |

| SMILES | C(C(C(=O)O)F)(C(=O)O)N |

| Canonical SMILES | C(C(C(=O)O)F)(C(=O)O)N |

Introduction

Chemical Structure and Properties

Beta-Fluoroaspartic acid (chemical formula C₄H₆FNO₄, molecular weight 151.09) features a fluorine atom substituted at the beta position of aspartic acid. This strategic fluorination creates unique stereocenters leading to different isomeric forms, primarily the threo and erythro configurations, each exhibiting distinct biological properties.

The physical and chemical properties of beta-Fluoroaspartic acid include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆FNO₄ |

| Molecular Weight | 151.09 g/mol |

| Density | 1.612 g/cm³ |

| Boiling Point | 284.3°C at 760 mmHg |

| Refractive Index | 1.495 |

| Flash Point | 125.7°C |

| Vapor Pressure | 0.000778 mmHg at 25°C |

The presence of fluorine introduces several important characteristics to the molecule:

-

Enhanced metabolic stability due to the strong carbon-fluorine bond

-

Altered hydrogen bonding capabilities

-

Modified pKa values compared to natural aspartic acid

-

Increased lipophilicity

-

Unique conformational preferences affecting protein interactions

These properties make beta-Fluoroaspartic acid particularly valuable in biochemical research, especially for studying enzyme mechanisms and developing potential therapeutic agents .

Stereochemistry and Isomeric Forms

Beta-Fluoroaspartic acid exists in different stereoisomeric forms, with the threo and erythro diastereomers being the most significant. The stereochemistry significantly influences the biological activity and applications of these compounds.

Synthesis Methods

Multiple approaches have been developed for the synthesis of beta-Fluoroaspartic acid and its derivatives, reflecting the importance of these compounds in research and potential therapeutic applications.

Classical Synthetic Routes

The synthesis of beta-fluoro-substituted amino acids generally follows several classical methods that have been adapted for fluorinated derivatives. These methods typically involve:

-

Fluorination of suitable precursors

-

Asymmetric synthesis using chiral auxiliaries

-

Enzymatic resolutions of racemic mixtures

-

Stereoselective additions to appropriate substrates

The literature reports various methods for the preparation of monosubstituted alpha-fluoro-beta-amino acids, though specific details for beta-Fluoroaspartic acid synthesis require specialized approaches .

Biomimetic Approaches

Recent advances include biomimetic enantioselective synthesis of fluorinated amino acid derivatives. For instance, one approach employs a -proton shift of beta,beta-difluoro-alpha-imine amides catalyzed by chiral quinine derivatives, resulting in good yields with high enantioselectivity. While this specific method was developed for beta,beta-difluoro compounds, similar principles could be applied to beta-Fluoroaspartic acid synthesis .

Biological Activity and Enzymatic Interactions

Beta-Fluoroaspartic acid exhibits significant biological activity, particularly in enzymatic systems, making it valuable for biochemical research and potential therapeutic applications.

Enzyme Substrate and Inhibitor Properties

DL-threo-beta-Fluoroaspartate serves as a substrate for two enzymes involved in de novo purine biosynthesis:

-

4-(N-succino)-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) synthetase

-

Adenylosuccinate synthetase

With both enzymes, the maximum velocity (Vmax) when using threo-beta-fluoroaspartate is approximately 50% of that observed with natural aspartic acid .

The products of these enzymatic reactions, threo-beta-fluoro-SAICAR and threo-beta-fluoroadenylosuccinate, function as inhibitors of adenylosuccinate lyase purified from rat skeletal muscle. Inhibition constants (KI values) vary depending on buffer conditions:

| Compound | Buffer | KI Value (SAICAR cleavage) | KI Value (Adenylosuccinate cleavage) |

|---|---|---|---|

| threo-beta-fluoro-SAICAR | 20 mM phosphate, pH 7.4 | 5 µM | 3 µM |

| threo-beta-fluoroadenylosuccinate | 20 mM phosphate, pH 7.4 | 3 µM | 1 µM |

| threo-beta-fluoro-SAICAR | 20 mM HEPES, pH 7.4 | ~0.14 µM | ~0.03 µM |

| threo-beta-fluoroadenylosuccinate | 20 mM HEPES, pH 7.4 | ~0.05 µM | ~0.015 µM |

These KI values are remarkably low—one-half to one-hundredth of the Km values for the natural substrates SAICAR and adenylosuccinate .

Cellular Effects

In H4 cells incubated with 45 µM threo-beta-Fluoroaspartate for 8 hours, intracellular concentrations of threo-beta-fluoro-SAICAR reach 200-300 µM and threo-beta-fluoroadenylosuccinate levels reach 60-90 µM. These concentrations are sufficient to substantially inhibit adenylosuccinate lyase activity and consequently inhibit de novo purine synthesis in these cells .

Antitumor Activity

DL-threo-beta-Fluoroaspartate has demonstrated antitumor activity in both in vitro and in vivo models. In mice bearing L1210 tumors, doses of 250 mg/kg increased lifespan by approximately 60%, highlighting its potential as a chemotherapeutic agent .

The mechanism of this antitumor activity appears to involve the inhibition of purine biosynthesis pathways, critical for rapidly dividing cancer cells. This makes beta-Fluoroaspartic acid and its derivatives promising candidates for further development as potential anticancer agents .

Enzymatic Defluorination

Interestingly, beta-Fluoroaspartic acid can undergo enzymatic defluorination under certain conditions, providing insights into biological fluorine metabolism.

Defluorination Mechanisms

Rat liver homogenates have been shown to catalyze the elimination of fluoride from alpha-fluoro-beta-alanine, a related compound. The enzyme responsible for this activity has properties similar to mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). This enzyme catalyzes the transamination of L-alanine and glyoxylate by a ping-pong mechanism .

The defluorination reaction appears to involve the enzyme's pyridoxal phosphate cofactor, as evidenced by spectral changes during the reaction. The product of this enzymatic reaction, malonic semialdehyde, can react non-enzymatically with alpha-fluoro-beta-alanine to form a detectable adduct .

While this specific defluorination has been studied with alpha-fluoro-beta-alanine rather than beta-Fluoroaspartic acid, similar enzymatic mechanisms may apply to beta-fluorinated amino acids in general, providing insights into their metabolic fate in biological systems.

Comparative Analysis with Related Fluorinated Amino Acids

Beta-Fluoroaspartic acid belongs to a broader family of fluorinated amino acids, each with unique properties and applications. Comparing these compounds provides context for understanding the specific characteristics of beta-Fluoroaspartic acid.

Beta-Fluorinated Amino Acids

Several beta-fluorinated amino acids have been synthesized and studied for their biological activities:

| Compound | Key Features | Applications |

|---|---|---|

| Beta-Fluoroaspartic acid | Fluorine at beta position relative to carboxyl group | Enzyme inhibition, anticancer research |

| 3-Fluoroasparagine | Similar structure with amide side chain | Biological studies, potential medicinal applications |

| Beta,Beta-Difluoro-alpha-Amino Acids | Two fluorine atoms at beta position | Enhanced bioactivity, drug development |

| 4-Fluorothreonine | Fluorine at beta position with hydroxyl group | Antibacterial and antifungal studies |

These compounds share the common feature of a fluorine atom at the beta position but differ in their side chain functionalities and stereochemical configurations, leading to diverse biological activities .

Alpha-Fluoro-Beta-Amino Acids

Alpha-fluoro-beta-amino acids represent another important class of fluorinated amino acid derivatives. These compounds feature a fluorine atom at the alpha position relative to the amino group (or beta position relative to the carboxyl group in beta-amino acids).

Synthesis methods for alpha-fluoro-beta-amino acids include diastereoselective addition of metal alpha-fluoroenolates of carboxylate esters to N-tert-butylsulfinyl imines. This approach provides a concise route to these compounds with very good yields and high diastereoselectivities .

The stereochemical outcome of these reactions differs from that of comparable non-fluorinated, brominated, and chlorinated enolates, suggesting an open transition state is involved in the fluoroalkylation reaction .

Applications in Research and Medicine

Beta-Fluoroaspartic acid and related compounds have found applications in various research areas and show potential for medicinal applications.

Enzyme Mechanism Studies

The unique properties of beta-Fluoroaspartic acid make it valuable for studying enzyme mechanisms, particularly those of pyridoxal phosphate-dependent enzymes. In the case of aspartate decarboxylase enzymes, fluorinated analogues have been used to probe reactivity and binding profiles .

For instance, L-erythro and L-threo isomers of 3-fluoroaspartate (beta-Fluoroaspartic acid) were tested for their ability to act as substrates and/or inhibitors of Mycobacterium tuberculosis and Escherichia coli aspartate decarboxylase enzymes. Both isomers underwent single turnover decarboxylation and fluorine elimination reactions, forming enamine products that could be trapped within the active site .

Interestingly, the enamine/enzyme complex formed from the L-erythro isomer displayed greater stability than that formed from the L-threo isomer, suggesting different conformations within the enzyme active site. These findings provide insights for developing cofactor-specific inhibitors and confirm the utility of fluorine as a unique tool for probing enzyme reactivity and binding profiles .

Medicinal Chemistry

The antitumor activity of DL-threo-beta-Fluoroaspartate against leukemia cell lines and in mouse models suggests potential applications in cancer therapy. The compound's ability to inhibit purine biosynthesis pathways makes it particularly relevant for targeting rapidly dividing cancer cells .

Additionally, fluorinated amino acids have been explored as enzyme inhibitors for treating various diseases. Beta-Fluoroaspartic acid's ability to interact with specific enzymatic pathways could make it valuable for developing targeted therapeutics .

Future Research Directions

The unique properties and biological activities of beta-Fluoroaspartic acid open several promising avenues for future research:

Enzymatic Synthesis

Recent advances in enzymatic synthesis of fluorinated amino acids could be applied to beta-Fluoroaspartic acid production. For example, dehydrogenases from Vibrio proteolyticus and Symbiobacterium thermophilum have been employed for the in vitro production of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, using 3-fluoropyruvate as the substrate .

Similar enzymatic approaches could potentially be developed for stereoselective synthesis of beta-Fluoroaspartic acid isomers, providing more efficient and environmentally friendly production methods.

Structure-Activity Relationship Studies

Further investigation of structure-activity relationships between different beta-Fluoroaspartic acid isomers and their biological effects could provide valuable insights for rational drug design. Understanding how subtle stereochemical differences influence enzyme interactions could lead to more targeted and effective therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume